molecular formula C16H14Cl2O4 B12028572 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone CAS No. 477334-61-5

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

Cat. No.: B12028572
CAS No.: 477334-61-5
M. Wt: 341.2 g/mol
InChI Key: PGXOCIWGAVVTSK-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a dichlorophenyl group and a hydroxy-dimethoxyphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone typically involves the reaction of 2,4-dichlorobenzaldehyde with 2-hydroxy-4,6-dimethoxyacetophenone under specific conditions. Common reagents used in this synthesis include:

    Base catalysts: Sodium hydroxide or potassium carbonate.

    Solvents: Ethanol or methanol.

    Reaction conditions: Refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle bulk quantities of reactants.

    Continuous flow systems: For efficient and consistent production.

    Purification techniques: Such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems and potential as a bioactive compound.

    Medicine: Investigating its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-1-(2-hydroxyphenyl)ethanone
  • 2-(2,4-Dichlorophenyl)-1-(4,6-dimethoxyphenyl)ethanone
  • 2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone

Uniqueness

2-(2,4-Dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone is unique due to the presence of both dichlorophenyl and hydroxy-dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

477334-61-5

Molecular Formula

C16H14Cl2O4

Molecular Weight

341.2 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone

InChI

InChI=1S/C16H14Cl2O4/c1-21-11-7-14(20)16(15(8-11)22-2)13(19)5-9-3-4-10(17)6-12(9)18/h3-4,6-8,20H,5H2,1-2H3

InChI Key

PGXOCIWGAVVTSK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)CC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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